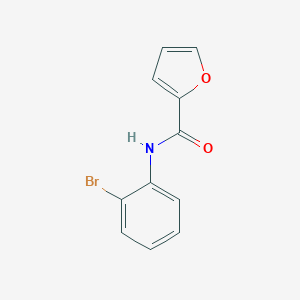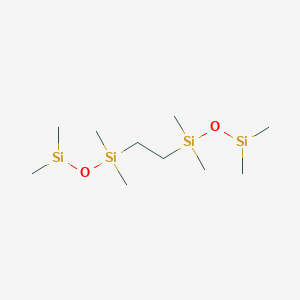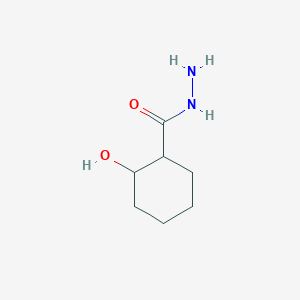
2-Hydroxycyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclohexane-1-carbohydrazide, also known as HCCH, is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential applications in various scientific fields, including medicine, biochemistry, and material science.
Applications De Recherche Scientifique
2-Hydroxycyclohexane-1-carbohydrazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties. 2-Hydroxycyclohexane-1-carbohydrazide has also been investigated for its potential use as a chelating agent for heavy metal ions, such as copper and lead.
Mécanisme D'action
The exact mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide is not fully understood. However, it has been proposed that 2-Hydroxycyclohexane-1-carbohydrazide exerts its antioxidant and anti-inflammatory effects through the scavenging of reactive oxygen species and inhibition of pro-inflammatory cytokines. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Effets Biochimiques Et Physiologiques
2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in various cell types. 2-Hydroxycyclohexane-1-carbohydrazide has also been shown to exhibit antitumor effects in vitro and in vivo. In addition, 2-Hydroxycyclohexane-1-carbohydrazide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxycyclohexane-1-carbohydrazide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 2-Hydroxycyclohexane-1-carbohydrazide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 2-Hydroxycyclohexane-1-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-Hydroxycyclohexane-1-carbohydrazide. One area of interest is the development of 2-Hydroxycyclohexane-1-carbohydrazide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of interest is the investigation of the potential use of 2-Hydroxycyclohexane-1-carbohydrazide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in various scientific fields.
In conclusion, 2-Hydroxycyclohexane-1-carbohydrazide is a promising chemical compound that has potential applications in various scientific fields. Its antioxidant, anti-inflammatory, and antitumor properties make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 2-Hydroxycyclohexane-1-carbohydrazide and its potential applications in medicine, biochemistry, and material science.
Méthodes De Synthèse
2-Hydroxycyclohexane-1-carbohydrazide can be synthesized through the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to 2-Hydroxycyclohexane-1-carbohydrazide. The purity of 2-Hydroxycyclohexane-1-carbohydrazide can be improved through recrystallization and purification techniques.
Propriétés
Numéro CAS |
100948-90-1 |
|---|---|
Nom du produit |
2-Hydroxycyclohexane-1-carbohydrazide |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11) |
Clé InChI |
JEQMQBRLQLBAEY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NN)O |
Synonymes |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



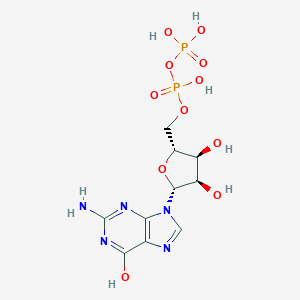
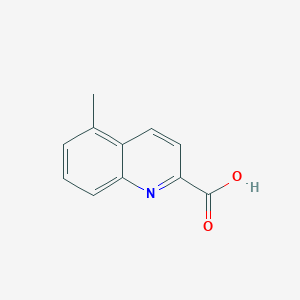
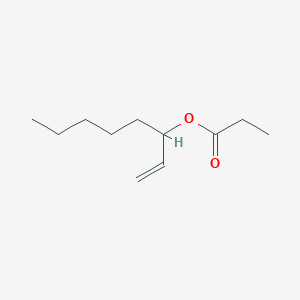
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
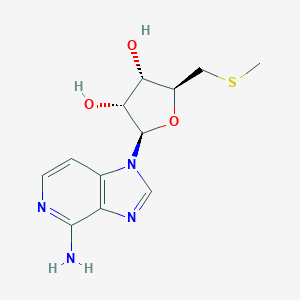
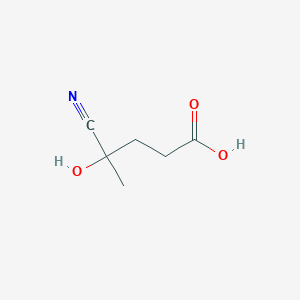
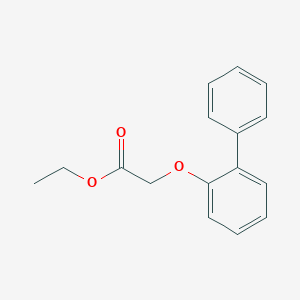
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
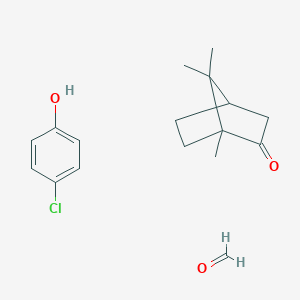
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
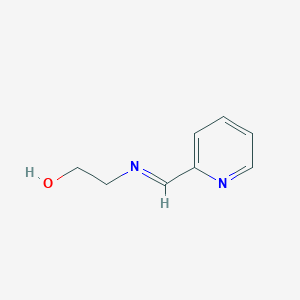
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
